molecular formula C7H14O4 B12428724 5-(2-Hydroxyethoxy)pentanoic acid CAS No. 1038981-53-1

5-(2-Hydroxyethoxy)pentanoic acid

Cat. No.: B12428724
CAS No.: 1038981-53-1
M. Wt: 162.18 g/mol
InChI Key: QKCNHWFZRJSXIP-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethoxy)pentanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid, featuring a hydroxyethoxy group attached to the fifth carbon atom of the pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethoxy)pentanoic acid typically involves the reaction of pentanoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

    Esterification: Pentanoic acid is reacted with ethylene glycol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions, using sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethoxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-(2-Hydroxyethoxy)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a substrate for various enzymes, participating in metabolic reactions and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyhexanoic acid
  • 5-Hydroxy-2-pentanone
  • 5-(2-Methoxyethoxy)pentanoic acid

Uniqueness

5-(2-Hydroxyethoxy)pentanoic acid is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

1038981-53-1

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

5-(2-hydroxyethoxy)pentanoic acid

InChI

InChI=1S/C7H14O4/c8-4-6-11-5-2-1-3-7(9)10/h8H,1-6H2,(H,9,10)

InChI Key

QKCNHWFZRJSXIP-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCO)CC(=O)O

Origin of Product

United States

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